
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pivalamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pivalamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 4-Pivalamido-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, including 4-Pivalamido-1H-pyrrole-2-carboxylic acid . This approach not only reduces the carbon footprint but also provides access to valuable platform chemicals.
化学反应分析
Types of Reactions: 4-Pivalamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxylic acid group allows for reactions such as esterification and amidation, while the pyrrole ring can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include oxidizing agents like copper(II) and air, reducing agents, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, but they generally involve mild to moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include N-substituted pyrroles, esters, and amides.
科学研究应用
4-Pivalamido-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as antiviral, anti-inflammatory, and anticancer agents . Additionally, its unique structure makes it a valuable component in the development of new materials with specific properties .
作用机制
The mechanism of action of 4-Pivalamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
4-Pivalamido-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as pyrrole-2-carboxamide and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide . These compounds share a similar pyrrole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the pivalamido group in 4-Pivalamido-1H-pyrrole-2-carboxylic acid makes it unique, as it imparts specific steric and electronic effects that influence its reactivity and biological activity.
Conclusion
4-Pivalamido-1H-pyrrole-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its potential in fields such as medicine, materials science, and sustainable chemistry.
属性
CAS 编号 |
305809-16-9 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoylamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI 键 |
XUBMKTMJWBCOJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CNC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




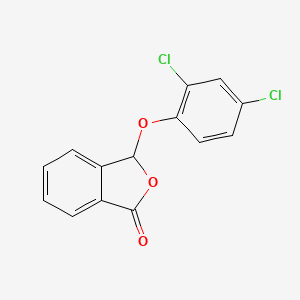
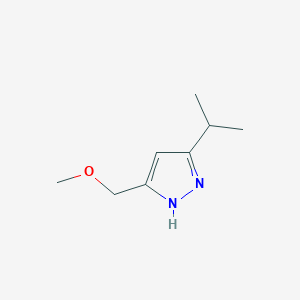
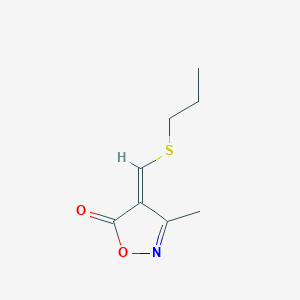
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
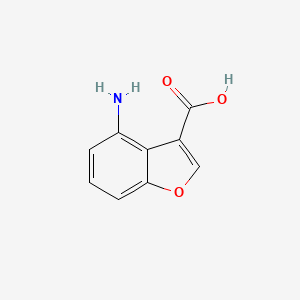
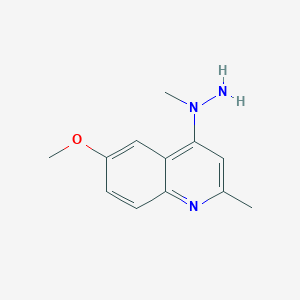

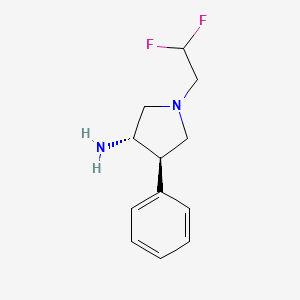
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
